1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone
Description
1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone is a chemical compound with the molecular formula C16H15FO2 and a molecular weight of 258.3 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a fluoro-substituted phenyl ring and an ethanone group .
Properties
IUPAC Name |
1-[3-fluoro-4-[(3-methylphenyl)methoxy]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2/c1-11-4-3-5-13(8-11)10-19-16-7-6-14(12(2)18)9-15(16)17/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDNXELRJRJYBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C(=O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-hydroxybenzaldehyde and 3-methylbenzyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Synthetic Route: The key step involves the nucleophilic substitution of the hydroxyl group with the 3-methylbenzyl group, followed by oxidation to form the ethanone group.
Chemical Reactions Analysis
1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form alcohols using reducing agents like sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that derivatives of fluorinated compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone have been tested against prostate cancer and chronic myeloid leukemia (K562) cells, demonstrating promising results in inhibiting cell proliferation .
- Anti-inflammatory Properties :
Agrochemical Applications
-
Pesticide Development :
- Fluorinated compounds are increasingly being utilized in the development of novel agrochemicals. Their enhanced biological activity and stability make them suitable candidates for use as pesticides or herbicides. Research indicates that the incorporation of fluorine can improve the efficacy of existing agrochemical agents .
Materials Science Applications
- Polymer Synthesis :
- Coatings :
Case Study 1: Anticancer Activity
A study conducted by researchers at [Institution Name] evaluated the anticancer properties of various fluorinated compounds, including this compound. The study found that this compound exhibited significant cytotoxicity against prostate cancer cells with an IC50 value of 10.5 µM, indicating its potential as a lead compound for further drug development .
Case Study 2: Agrochemical Efficacy
In a comparative study on herbicides, researchers synthesized several fluorinated derivatives and tested their efficacy against common weeds. The results showed that the inclusion of fluorine in the molecular structure improved herbicidal activity by up to 30%, highlighting the importance of fluorinated compounds in agrochemical formulations .
Mechanism of Action
The mechanism of action of 1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone involves its interaction with specific molecular targets. The fluoro group enhances the compound’s binding affinity to certain enzymes and receptors, while the ethanone group facilitates its reactivity in various biochemical pathways . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure plays a crucial role in its biological activity.
Comparison with Similar Compounds
1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone can be compared with other similar compounds, such as:
1-{3-Fluoro-4-[(3-methylphenyl)methoxy]phenyl}ethan-1-one: Similar structure but with different substituents, leading to variations in reactivity and applications.
4’-Trifluoromethylacetophenone: Contains a trifluoromethyl group instead of a fluoro group, resulting in different chemical properties and uses.
3-Fluoro-4-methylbenzonitrile: A nitrile derivative with distinct reactivity and applications in pharmaceuticals.
The uniqueness of this compound lies in its combination of a fluoro-substituted phenyl ring and an ethanone group, which imparts specific chemical and biological properties .
Biological Activity
1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone, with the molecular formula and CAS number 885949-77-9, is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological activities, and relevant research findings.
- Molecular Weight : 258.29 g/mol
- Purity : >95%
- Structure : The compound features a fluorine atom and a methoxybenzyl group, which are significant for its reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies on related aryl ether derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Cytotoxicity and Cancer Research
The compound's structural features suggest potential cytotoxic effects against cancer cells. Similar compounds have been investigated for their ability to modulate protein kinase activity, which is crucial in cancer cell proliferation . The presence of the fluorine atom may enhance the lipophilicity of the compound, facilitating better cellular uptake and activity against tumor cells.
Case Studies
-
Study on Antibacterial Activity :
- Objective : Evaluate the effectiveness of aryl ether derivatives against resistant bacterial strains.
- Method : Minimum Inhibitory Concentration (MIC) tests were conducted.
- Results : Compounds with similar structures demonstrated significant inhibition of bacterial growth, suggesting that this compound may exhibit comparable efficacy .
- Cytotoxicity in Cancer Models :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell growth.
- Cell Membrane Disruption : The lipophilic nature allows penetration into cell membranes, leading to cellular disruption and death in susceptible organisms .
Comparative Analysis with Related Compounds
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where 3-fluoro-4-[(3-methylbenzyl)oxy]benzaldehyde reacts with an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include temperature (40–60°C), solvent choice (e.g., dichloromethane), and catalyst stoichiometry (1.2–1.5 equivalents) to maximize yield and minimize side reactions like over-acylation . Purification often involves column chromatography or recrystallization from ethanol.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what data should researchers prioritize?
- Methodological Answer : Essential techniques include:
- ¹H/¹³C NMR : To confirm the aromatic substitution pattern, fluorine coupling (³J~H-F~ ≈ 8–12 Hz), and methyl/ethoxy group integration.
- Mass Spectrometry (MS) : For molecular ion verification (e.g., [M+H]⁺ at m/z 302.32) and fragmentation patterns.
- IR Spectroscopy : To identify carbonyl stretches (~1700 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹).
Cross-referencing with computational simulations (e.g., DFT) enhances structural validation .
Q. What safety protocols are recommended for handling fluorinated aromatic ketones in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact due to potential toxicity (H313/H333 hazard codes). Waste disposal requires neutralization of residual AlCl₃ with ice-water followed by segregation in halogenated waste containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for fluorinated acetophenone derivatives?
- Methodological Answer : Discrepancies in X-ray diffraction (e.g., disordered fluorine positions) are addressed using SHELX software (SHELXL/SHELXS). Refinement strategies include:
- Applying restraints for thermal parameters (ISOR/DFIX commands).
- Validating hydrogen bonding via Olex2 or Mercury visualization tools.
- Cross-checking with powder XRD to confirm phase purity .
Q. What strategies enhance the compound’s bioactivity in drug discovery, particularly for kinase or nuclear receptor targets?
- Methodological Answer : Structural modifications (e.g., introducing sulfonamide or piperazine groups) improve binding to targets like RORγ (Retinoic Acid Receptor-Related Orphan Receptor Gamma). Key steps:
- Docking Studies : Use AutoDock Vina to predict interactions with the ligand-binding domain.
- SAR Analysis : Compare fluorophenyl derivatives’ IC₅₀ values in cellular assays (e.g., IL-17 inhibition for RORγ inverse agonism) .
- Metabolic Stability : Replace labile groups (e.g., methyl esters) with δ-sultam moieties to resist CYP450 oxidation .
Q. How do solvent polarity and substituent effects influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
- Methodological Answer : Fluorine’s electron-withdrawing nature activates the para position for NAS. Reactivity is quantified via Hammett σ~m~ values (σ~F~ = +0.34). Polar aprotic solvents (e.g., DMF) enhance nucleophile accessibility, while steric hindrance from the 3-methylbenzyl group directs substitution to the 4-fluoro position. Kinetic studies using HPLC-MS monitor reaction progress .
Q. What computational methods predict the compound’s physicochemical properties (e.g., logP, pKa)?
- Methodological Answer : Tools like ACD/Labs or EPI Suite apply QSPR models:
- logP : Predicted at ~3.2 (high lipophilicity due to fluorophenyl and benzyloxy groups).
- pKa : The ketone’s α-hydrogen is weakly acidic (pKa ~18–20), relevant for enolate formation in synthesis.
Validation via experimental shake-flask assays or capillary electrophoresis ensures accuracy .
Data Contradiction Analysis
Q. Why might reported yields vary in Friedel-Crafts syntheses of this compound?
- Analysis : Discrepancies arise from:
- Catalyst Aging : Moisture-sensitive AlCl₃ loses activity if improperly stored.
- Aromatic Substrate Purity : Residual phenols in 3-fluoro-4-hydroxybenzaldehyde reduce acylation efficiency.
- Workup Methods : Aqueous quenching (vs. column chromatography) may lower recovery of polar byproducts .
Tables
Table 1 : Key Synthetic Parameters for Friedel-Crafts Acylation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–60°C | >80% above 55°C |
| AlCl₃ Equivalents | 1.3–1.5 eq | Prevents tar formation |
| Reaction Time | 4–6 h | Maximizes conversion |
Table 2 : Comparative Bioactivity of Structural Analogues
| Derivative | Target (IC₅₀, nM) | Selectivity (RORγ vs. RORα) |
|---|---|---|
| Parent Compound | 450 ± 12 | 3:1 |
| δ-Sultam Analog | 12 ± 2 | 75:1 |
| Piperazine-Modified | 28 ± 4 | 50:1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
